molecular formula C10H10BrNO B1601226 5-(4-Bromophenyl)pyrrolidin-2-one CAS No. 207989-90-0

5-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B1601226
CAS No.: 207989-90-0
M. Wt: 240.1 g/mol
InChI Key: PFJCJXIUAVSTJB-UHFFFAOYSA-N
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Description

Bedeutung von Pyrrolidinon-Kernstrukturen in den chemischen und biologischen Wissenschaften

Der Pyrrolidinonring, ein fünfgliedriges Lactam, ist ein vorherrschendes Gerüst in einer Vielzahl von pharmazeutisch aktiven Verbindungen und Naturprodukten. rdd.edu.iq Diese Kernstruktur ist für die Gestaltung von bioaktiven Wirkstoffen von entscheidender Bedeutung. researchgate.netresearchgate.net Pyrrolidinon-Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antimykotische, krebsbekämpfende und krampflösende Eigenschaften. researchgate.netresearchgate.net Die Vielseitigkeit des Pyrrolidinon-Gerüsts ermöglicht umfangreiche chemische Modifikationen, was zu einer Vielzahl von Verbindungen mit unterschiedlichen pharmakologischen Profilen führt. researchgate.net

Die Bedeutung des Pyrrolidinon-Kerns wird durch seine Anwesenheit in mehreren von der FDA zugelassenen Medikamenten unterstrichen, was seine Bedeutung in der pharmazeutischen Wissenschaft unterstreicht. nih.gov Die nicht-planare Natur des gesättigten Pyrrolidinrings ermöglicht eine dreidimensionale Erkundung des pharmakophoren Raums, was für die molekulare Erkennung an biologischen Zielen entscheidend ist. nih.gov Darüber hinaus dienen Pyrrolidinone als wertvolle Zwischenprodukte bei der Synthese komplexer Moleküle wie Alkaloide und ungewöhnliche Aminosäuren. researchgate.net

Tabelle 1: Beispiele für biologisch aktive Verbindungen, die einen Pyrrolidinonkern enthalten

VerbindungBiologische Aktivität
PiracetamNootropikum malayajournal.org
DoxapramAtemstimulans malayajournal.org
(Nor)ruspolinonAlkaloid mit unbekannter Pharmakologie dntb.gov.ua
Pyrrocidin AAntimikrobiell nih.gov
(-)-AzaspirenAngiogenese-Inhibitor nih.gov

Überblick über bromierte organische Verbindungen in der synthetischen Chemie

Bromierte organische Verbindungen spielen eine entscheidende Rolle als Zwischenprodukte bei der Herstellung von Agrochemikalien und Pharmazeutika. acs.org Die Einführung von Bromatomen in organische Moleküle, ein Prozess, der als Bromierung bekannt ist, ist eine grundlegende Umwandlung in der organischen Synthese. acs.orgnih.gov Bromierte Heterocyclen sind besonders wichtig, da sie eine Reihe von Bioaktivitäten aufweisen und als vielseitige Zwischenprodukte für weitere chemische Umwandlungen dienen. researchgate.net

Die Nützlichkeit von bromierten Verbindungen liegt in ihrer Fähigkeit, an verschiedenen Reaktionen teilzunehmen, darunter:

Nucleophile Substitution researchgate.net

Katalytische Kreuzkupplungsreaktionen researchgate.net

Herstellung von Grignard-Reagenzien researchgate.net

Cyclisierungsreaktionen nih.govhud.ac.uk

Oxidationsreaktionen nih.govhud.ac.uk

Diese Reaktionen ermöglichen die schnelle Diversifizierung von Molekülgerüsten, was für die Erforschung des chemischen Raums in der Wirkstoffforschung unerlässlich ist. researchgate.net Arylhalogenide, zu denen bromierte Phenylverbindungen gehören, sind besonders wichtige Vorläufer in Kreuzkupplungsreaktionen. researchgate.net

Aktuelle Forschungslandschaft von 5-(4-Bromphenyl)pyrrolidin-2-on und seinen Analoga

Die aktuelle Forschung zu 5-(4-Bromphenyl)pyrrolidin-2-on und seinen Analoga konzentriert sich auf die Synthese neuer Derivate und die Untersuchung ihrer potenziellen biologischen Aktivitäten. Wissenschaftler synthetisieren und charakterisieren neue Pyrrolidinon-Derivate, um ihre antimikrobiellen und krebsbekämpfenden Eigenschaften zu untersuchen. nih.gov Beispielsweise wurden Analoga von 5-(4-Bromphenyl)pyrrolidin-2-on als potenzielle Wirkstoffe gegen arzneimittelresistente Bakterien und Lungenkrebszellen untersucht. nih.govmdpi.com

Die Synthese von Analoga beinhaltet häufig Modifikationen an verschiedenen Positionen des Pyrrolidinonrings und des Phenylradikals, um die Struktur-Aktivitäts-Beziehungen (SAR) zu untersuchen. nih.gov Zum Beispiel wurde eine Reihe von N-[5-(4-Bromphenyl)...]-Derivaten als potente duale Endothelin-Rezeptor-Antagonisten synthetisiert und bewertet. researchgate.net Darüber hinaus wurde die Synthese von (Z)-1-Benzyl-5-(4-bromphenyl)-5-hydroxy-4-(2-oxomorpholin-3-yliden)pyrrolidin-2,3-dion, einem komplexen Derivat, berichtet, was die Vielseitigkeit der Kernstruktur für die Schaffung verschiedener funktioneller Gruppen hervorhebt. mdpi.com

Die Forschung umfasst auch die Entwicklung effizienter Synthesemethoden für diese Verbindungen. nih.gov Die Untersuchung der chemischen Reaktivität und der physikochemischen Eigenschaften dieser Analoga ist entscheidend für das Verständnis ihres potenziellen Verhaltens in biologischen Systemen. uni.lu

Tabelle 2: Liste der in diesem Artikel erwähnten Verbindungen

Verbindungsname
5-(4-Bromphenyl)pyrrolidin-2-on
Piracetam
Doxapram
(Nor)ruspolinon
Pyrrocidin A
(-)-Azaspiren
(Z)-1-Benzyl-5-(4-bromphenyl)-5-hydroxy-4-(2-oxomorpholin-3-yliden)pyrrolidin-2,3-dion
N-[5-(4-Bromphenyl)-6-[2-[(5-brom-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJCJXIUAVSTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476599
Record name 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207989-90-0
Record name 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)pyrrolidin-2-one
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 5-(4-Bromophenyl)pyrrolidin-2-one

Direct synthetic routes to this compound and its analogs are prized for their efficiency and atom economy. These methods aim to construct the core pyrrolidinone ring and install the 5-(4-bromophenyl) substituent in a minimal number of steps.

Cycloaddition Reactions for Pyrrolidinone Ring Formation

Cycloaddition reactions represent a powerful class of transformations for the stereocontrolled synthesis of cyclic compounds. For pyrrolidinone synthesis, [3+2] cycloadditions are particularly prominent.

The [3+2] cycloaddition reaction involving azomethine ylides is a cornerstone for constructing the pyrrolidine (B122466) ring. nih.gov Azomethine ylides, acting as three-atom components, react with various unsaturated 2π-electron systems (dipolarophiles) to yield five-membered N-heterocycles. nih.govnih.gov These reactions are known for their high degree of regio- and stereoselectivity. nih.gov

In the context of synthesizing this compound, this strategy would typically involve the in-situ generation of an azomethine ylide from the condensation of an α-amino acid ester (such as a glycine (B1666218) ester) with 4-bromobenzaldehyde. This ylide is then trapped by a suitable dipolarophile, like an acrylate (B77674) ester. Subsequent intramolecular cyclization (lactamization) of the resulting substituted pyrrolidine affords the desired pyrrolidin-2-one ring. The reaction can be catalyzed by various agents, including bases, to facilitate the process under mild conditions. colab.ws The versatility of this method allows for the creation of diverse pyrrolidinyl-heterocyclic compounds. nih.gov

Table 1: Representative [3+2] Cycloaddition for Pyrrolidine Synthesis This table illustrates a general scheme for the synthesis of pyrrolidine derivatives via [3+2] cycloaddition, a method applicable to the target compound.

Reactant 1 (Ylide Precursor)Reactant 2 (Dipolarophile)Catalyst/ConditionsProduct TypeReference
Isatin (B1672199) and L-proline1-Acryloyl-4-piperidinonesNot specifiedSpirooxindole-pyrrolizines nih.gov
o-Hydroxy azomethine ylidesVinyl para-quinone methidesBase-catalyzedChromeno[4,3-b]pyrrolidines colab.ws
Isatins and α-amino acids(E)-3-(2-Nitrovinyl)-indolesCatalyst-free, EtOH-H₂OPolycyclic pyrrolidine-fused spirooxindoles rsc.org

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient pathway to complex molecules like pyrrolidinones. nih.gov A notable example is the synthesis of α-arylated pyrrolidinones from the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. nih.gov This process involves a sequence of nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and a final lactam formation. nih.gov

Another relevant domino process involves the reaction of 2-aryl-pyrrolidines with alkynes, which proceeds through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization sequence to form pyrrolo[2,1-a]isoquinolines. nih.gov While the final product is different, the initial steps highlight advanced methods for manipulating the pyrrolidine core. Three-component domino reactions have also been developed to synthesize complex pyrrolidine-fused spirooxindoles under green, catalyst-free conditions. rsc.org These methods exemplify the power of cascade strategies to rapidly build molecular complexity from simple starting materials. nih.gov

Ring Contraction Strategies from Higher-Membered Heterocycles (e.g., Piperidine (B6355638) Derivatives)

Skeletal editing of readily available cyclic compounds, such as pyridines, into more valuable, smaller rings like pyrrolidines is an emerging synthetic strategy. nih.gov A recently developed method involves the photo-promoted ring contraction of pyridines with a silylborane reagent. nih.govosaka-u.ac.jpnih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov The resulting products are versatile synthons for a variety of functionalized pyrrolidines. nih.gov The reaction shows broad substrate scope, suggesting that a suitably substituted pyridine (B92270) could serve as a precursor to this compound. nih.govnih.gov

Radical Cyclization Approaches (e.g., Intramolecular Radical Cyclization)

Intramolecular radical cyclization is a powerful tool for forming five-membered rings, especially when starting from precursors containing a halogen atom. nih.govbeilstein-journals.org This approach typically involves the generation of a radical species, which then attacks an internal π-system (like an alkene or alkyne) to close the ring. For the synthesis of a 5-aryl-pyrrolidin-2-one, a plausible precursor would be an N-allyl-4-bromobenzamide derivative.

The general process involves generating a radical at a position that can undergo a 5-endo-trig or 5-exo-trig cyclization. For example, radical reactions of N-(2-bromoallyl)arylcarboxamides have been shown to produce 4-arylpyrrolidin-2-ones through a cascade of 5-exo-trig spirocyclisation, β-scission, and 5-endo-trig cyclization. ox.ac.uk Similarly, radical bicyclization of oxime ethers initiated by reagents like AIBN and Bu₃SnH has been used to synthesize spiro[indene-1,2′-pyrrolidine] derivatives. nih.gov The use of less toxic radical mediators such as tris(trimethylsilyl)silane (B43935) (TTMSS) has also proven effective. nih.govbeilstein-journals.org

Table 2: Radical Cyclization Approaches to Pyrrolidine and Related Skeletons This table summarizes various radical cyclization strategies that could be adapted for the synthesis of the target compound.

Precursor TypeRadical Mediator/InitiatorKey TransformationProduct SkeletonReference
N-(2-bromoallyl)arylcarboxamidesNot specified5-exo-trig/5-endo-trig cascade4-Arylpyrrolidin-2-one ox.ac.uk
o-Bromophenyl-substituted pyrrolylpyridinium saltsTTMSS/AIBNIntramolecular ArylationPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline nih.govbeilstein-journals.org
O-benzyl oxime ethers with bromo-aryl groupBu₃SnH/AIBNDomino Radical Bicyclization1-Azaspiro[4.4]nonane nih.gov

Multi-Component Reactions for Pyrrolidinone Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. frontiersin.orgtcichemicals.com This approach aligns with the principles of green chemistry by reducing steps and waste. frontiersin.org

A highly relevant MCR for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.govmdpi.com In this method, a DA cyclopropane bearing an aryl group (such as a 4-bromophenyl group) at the 2-position reacts with a primary amine in a Lewis acid-catalyzed ring-opening. This is followed by an in-situ lactamization and subsequent dealkoxycarbonylation to yield the final 1,5-disubstituted pyrrolidin-2-one. mdpi.com This one-pot transformation is versatile, with a broad scope of applicable amines and substituted DA cyclopropanes. mdpi.com The process effectively treats the DA cyclopropane as a 1,4-C,C-dielectrophile and the amine as a 1,1-dinucleophile. mdpi.com

Functionalization and Derivatization Strategies

Functionalization and derivatization of the this compound core structure are key to modulating its chemical and biological properties. These strategies involve modifications at both the phenyl ring and the pyrrolidinone ring.

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of chemical transformations. Its introduction is often achieved through the use of brominated starting materials. For instance, the synthesis can start from 4-bromoaniline (B143363) or 3-bromobenzaldehyde, which already contain the bromine atom at the desired position on the aromatic ring. nih.govmdpi.com A Povarov reaction, for example, can utilize an azomethine formed from 4-bromoaniline and 3-bromobenzaldehyde, which then reacts with an alkene like N-vinylpyrrolidin-2-one in the presence of a Lewis acid to yield a complex tetrahydroquinoline structure incorporating the bromophenyl group. nih.gov This approach ensures the precise placement of the bromine atom, which is crucial for subsequent reactions.

One notable modification involves the synthesis of pyrrolidin-2,3-diones. For instance, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] oup.comrsc.orgoxazine-1,6,7-trione with benzylamine (B48309) leads to the formation of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. mdpi.com Such modifications introduce additional functional groups and stereocenters, significantly increasing the molecular complexity.

Furthermore, the pyrrolidinone ring can be part of more complex fused heterocyclic systems. The synthesis of such derivatives often involves multi-component reactions where the pyrrolidinone ring is formed in situ. researchgate.net

Spiro-pyrrolidinone derivatives, particularly spiro[indoline-3,2′-pyrrolidines], are a significant class of compounds due to their unique three-dimensional structures. oup.comresearchgate.net A common and effective method for their synthesis is the 1,3-dipolar cycloaddition reaction. oup.comacs.org This reaction typically involves an azomethine ylide, generated in situ from an isatin and an amino acid, which then reacts with a dipolarophile. oup.comresearchgate.net

For instance, the reaction of isatins with sarcosine (B1681465) or benzylamine can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with various dipolarophiles to yield highly functionalized spiro[indoline-3,2′-pyrrolidines]. researchgate.net Catalyst-free, three-component reactions of isatins, α-amino acids, and phenylpropiolic acid esters in refluxing isopropanol (B130326) have also been reported to produce spiro[indoline-3,2′-pyrroles] with high regioselectivity and yields. rsc.org

Another approach involves the intramolecular SN2-type reaction of γ-3-indolyl ketone oximes, which upon treatment with methanesulfonyl chloride and triethylamine, can cyclize to form spiro[indoline-3,2′-pyrrolidine] derivatives. oup.com These spiro compounds are valuable intermediates that can be further transformed into other complex structures. oup.com

A novel strategy for constructing spiro[oxindole-3,2′-pyrrolidine] derivatives involves the reaction of benzynes with azomethine ylides. acs.org The ketimines formed from the condensation of isatins with trifluoroethylamine react with benzyne (B1209423) in the presence of a weak base to afford the desired spiro compounds in good yields. acs.org

The following table summarizes some examples of synthetic methods for spiro-pyrrolidinone derivatives:

Starting MaterialsReaction TypeProductReference
Isatins, α-amino acid, phenylpropiolic acid estersThree-component reactionSpiro[indoline-3,2′-pyrroles] rsc.org
Isatin, sarcosine/benzylamine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones1,3-dipolar cycloadditionSpiro[indoline-3,2′-pyrrolidines] researchgate.net
γ-3-Indolyl ketone oximesIntramolecular SN2-type cyclizationSpiro[indoline-3,2′-pyrrolidines] oup.com
Isatins, CF₃CH₂NH₂, benzyne1,3-dipolar cycloadditionSpiro[oxindole-3,2′-pyrrolidine] acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. libretexts.orgrsc.org These reactions are particularly valuable for the synthesis and functionalization of heterocyclic compounds like pyrrolidinones. researchgate.netresearchgate.net

The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, leading to a diverse library of derivatives.

For example, a Suzuki-Miyaura coupling could be used to replace the bromine atom with an aryl or vinyl group by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Sonogashira coupling would introduce an alkynyl group, while a Buchwald-Hartwig amination would form a new carbon-nitrogen bond. libretexts.org

The efficiency of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. acs.org Specialized phosphine (B1218219) ligands are often crucial for the success of these transformations. libretexts.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrrolidinone derivatives is an area of growing importance, aiming to develop more environmentally benign and sustainable chemical processes. rsc.org

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgscholarscentral.com Reactions with high atom economy are preferred as they generate less waste. nih.gov

In the context of this compound synthesis, maximizing atom economy involves choosing synthetic routes that are addition or rearrangement reactions, as these are inherently 100% atom-economical. rsc.org Multi-component reactions are particularly noteworthy for their high atom economy, as they combine several starting materials in a single step to form a complex product with minimal byproducts. researchgate.net

For instance, one-pot, three-component domino reactions for the synthesis of pyrrolidine-fused spirooxindoles under catalyst-free conditions in environmentally friendly solvents like ethanol-water mixtures have been developed. rsc.org These methods are not only atom-economical but also reduce the use of hazardous reagents and simplify purification processes. rsc.org The development of such efficient and clean synthetic methods is crucial for the sustainable production of pyrrolidinone-based compounds. rsc.orgmdpi.com

Utilization of Green Solvents and Solvent-Free Approaches

The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents in chemical manufacturing. For the synthesis of heterocyclic compounds like pyrrolidinones, this has led to the exploration of environmentally benign solvents and solvent-free reaction conditions.

Water, as a solvent, offers significant environmental and safety advantages. While specific examples for the synthesis of this compound in water are not extensively detailed in the provided literature, the general trend for synthesizing related nitrogen-containing heterocycles points towards its increasing use. For instance, aqueous media have been successfully employed for the catalyst-free, multi-component synthesis of various dihydroquinolines and dihydropyrano[2,3-c]pyrazoles, often with high yields. mdpi.comrsc.org Such precedents suggest the feasibility of adapting synthetic routes for this compound to aqueous conditions.

Solvent-free, or solid-state, reactions represent another key green methodology. These reactions can lead to improved yields, easier purification, and reduced environmental impact. The reduction of ketones to alcohols using sodium borohydride (B1222165) has been successfully performed in the solid state, a transformation relevant to the derivatives of pyrrolidinones. mdpi.com Furthermore, solvent-free conditions have been effectively applied in the synthesis of 1,5-benzodiazepine derivatives, accelerated by ultrasound irradiation, demonstrating the synergy between different green chemistry techniques. mdpi.com The Paal-Knorr synthesis of pyrroles has also been achieved under solvent-free conditions using microwave irradiation in the presence of an organocatalyst, highlighting a significant advantage of this method. pensoft.net

Table 1: Examples of Green Synthetic Approaches for Heterocyclic Compounds
Reaction TypeGreen ApproachConditionsKey AdvantagesReference
Heterocycle Synthesis Aqueous MediumCatalyst-free, Ultrasound at 60 °CHigh yields (90–97%), environmental safety mdpi.com
Ketone Reduction Solvent-FreeNaBH₄, Solid-stateClean reaction, simple workup mdpi.com
Benzodiazepine Synthesis Solvent-FreeUltrasound (35 kHz), Catalyst-freeEfficient, recyclable catalyst potential mdpi.com
Pyrrole (B145914) Synthesis Solvent-FreeMicrowave irradiation, OrganocatalystRapid reaction (15 seconds), high conversion (92%) pensoft.net

Application of Catalysis in Synthesis (e.g., Metal-Free Catalysis, Organocatalysis)

Catalysis is fundamental to modern organic synthesis, and the development of metal-free and organocatalytic systems has been a major focus. These approaches avoid the use of toxic and expensive heavy metals, aligning with green chemistry principles. greyhoundchrom.com

Organocatalysis , which utilizes small, chiral organic molecules to catalyze asymmetric transformations, is particularly relevant to pyrrolidine chemistry. The pyrrolidine ring itself is a privileged scaffold in many powerful organocatalysts. nih.govbeilstein-journals.org Proline and its derivatives, for example, are widely used in asymmetric aldol (B89426) and Mannich reactions. greyhoundchrom.com Researchers have developed highly effective pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers and 5-pyrrolidin-2-yltetrazole, the latter being noted for its enhanced solubility in non-polar solvents compared to proline. beilstein-journals.orgcam.ac.uk These catalysts are instrumental in producing chiral molecules with high enantioselectivity. dntb.gov.ua The synthesis of these catalysts often starts from readily available precursors like D-prolinamides or (R)-glyceraldehyde acetonide. nih.govbeilstein-journals.org

Metal-free catalysis offers alternative pathways that avoid transition metals. For instance, the synthesis of tetrasubstituted furans has been achieved using a base-catalyzed reaction between α-hydroxy ketones and cyano compounds, showcasing an economical and environmentally benign method. nih.gov Similarly, iodine-catalyzed [3+2]-cycloaddition has been used to synthesize pyrroles. rsc.org These metal-free strategies are crucial for creating complex N-heterocyclic frameworks without the concern of metal contamination in the final products. rsc.orgrsc.org

Table 2: Catalytic Systems in Heterocyclic Synthesis
Catalyst TypeCatalyst ExampleReaction TypeSubstratesKey FeaturesReference
Organocatalyst 5-Pyrrolidin-2-yltetrazoleMannich-type additionCarbonyls, α-imino ethyl glyoxalatesMore soluble than proline, faster reactions cam.ac.uk
Organocatalyst D-prolinamidesMichael additionAldehydes, β-nitroalkenesAdditive-free, room temperature nih.gov
Metal-Free Triethylamine (Base)Pyrrole SynthesisBenzylidenemalononitriles, Ethyl glycinateHigh yields, one-pot synthesis rsc.org
Metal-Free Acetic AcidPyrrolidine SynthesisOxazolidin-5-onesOne-pot, five-component reaction rsc.org

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds. These techniques dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. proquest.comnih.gov

Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave energy. This rapid and uniform heating can accelerate reaction rates significantly. The synthesis of a bromo-substituted pyrazoline, for example, was achieved in a short time with an 82% yield under microwave irradiation. taylorfrancis.com This method has been widely applied to the synthesis of pyrroles, pyrrolidine-fused chlorins, and various other heterocyles, often under solvent-free conditions or with reduced solvent volumes. pensoft.netnih.gov For instance, the Paal-Knorr synthesis of pyrroles can be completed in just 15 seconds under microwave heating. pensoft.net

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy from acoustic cavitation to enhance chemical reactivity. This method is known for accelerating reaction rates, improving yields, and enabling reactions under milder conditions. mdpi.comnih.gov It has been successfully used in the synthesis of 1,5-benzodiazepines and 1,3,4-oxadiazole-2-thiols, often under solvent-free or low-solvent conditions. mdpi.comnih.gov The catalyst-free synthesis of various heterocycles in aqueous media is also frequently promoted by ultrasonic irradiation. mdpi.com

Table 3: Comparison of Conventional vs. Alternative Energy Methods
Compound ClassMethodConditionsReaction TimeYieldReference
1,2,4-Triazole Derivatives ConventionalReflux10–36 hoursModerate nih.gov
1,2,4-Triazole Derivatives Ultrasound45–55 °C39–80 minutes75–89% nih.gov
Pyrazoline Derivative MicrowaveN/AShort82% taylorfrancis.com
Pyrrole Derivative MicrowaveSalicylic acid catalyst15 seconds92% pensoft.net

Reduction of Derivatives and Protecting Groups

In the multi-step synthesis of complex molecules like derivatives of this compound, the strategic use of protecting groups and the transformation of functional groups are essential.

Protecting groups are temporary modifications to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. youtube.comyoutube.com For the pyrrolidinone scaffold, the nitrogen atom of the lactam is often a site for protection. Common protecting groups for amines include the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups. synarchive.comyoutube.com The Boc group is typically stable to bases but is easily removed with acid, whereas the Cbz group is removed by catalytic hydrogenation. youtube.com Alcohols, which may be present in precursors or introduced as derivatives, are frequently protected as silyl ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn). youtube.comyoutube.com Carbonyl groups, such as ketones, can be protected by converting them into acetals or ketals, which are stable to nucleophiles and reducing agents but can be removed under acidic conditions. youtube.com

Reduction of derivatives is a common transformation. For example, a ketone functionality on a side chain attached to the pyrrolidinone ring can be selectively reduced to a secondary alcohol. This is often accomplished using mild reducing agents like sodium borohydride (NaBH₄) in a solvent such as ethanol. mdpi.com This reaction was used to successfully synthesize (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol from its corresponding ketone precursor with a 57% yield. mdpi.com Such reductions are crucial for creating diverse derivatives with different biological properties.

Table 4: Common Protecting Groups in Organic Synthesis
Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsReference
Amine tert-ButoxycarbonylBocBoc₂O, baseTrifluoroacetic Acid (TFA) synarchive.comyoutube.com
Amine BenzyloxycarbonylCbz, ZBenzyl chloroformate, baseH₂, Pd/C (Hydrogenolysis) synarchive.comyoutube.com
Alcohol tert-Butyldimethylsilyl EtherTBDMS, TBSTBDMS-Cl, imidazoleFluoride ion (e.g., TBAF) youtube.comyoutube.com
Alcohol Benzyl EtherBnBenzyl halide (BnBr), base (NaH)H₂, Pd/C (Hydrogenolysis) youtube.comyoutube.com
Ketone/Aldehyde Acetal/Ketal-Diol (e.g., ethylene (B1197577) glycol), acid catalystAqueous acid (H₃O⁺) youtube.com

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways

The formation of the pyrrolidinone ring is a cornerstone of many synthetic strategies in medicinal and organic chemistry. nih.gov The elucidation of these reaction pathways involves studying proposed mechanisms, the role of transient intermediates, and the factors governing selectivity.

Several mechanisms have been proposed for the synthesis of the pyrrolidinone scaffold. These routes often begin with linear precursors that undergo intramolecular cyclization. One of the most direct methods involves the cyclization of an amine group onto a carboxylic acid derivative to form the defining amide bond of the lactam ring. dntb.gov.ua

Other significant pathways include:

Intramolecular C–H Amination : Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides an efficient route to pyrrolidines, which can be precursors to pyrrolidinones. organic-chemistry.org These reactions often proceed via a proposed Cu(I)/Cu(II) catalytic cycle. nih.govacs.org

Cyclization of Amino Acids : The dehydration and cyclization of amino acids, such as glutamic acid, can yield pyroglutamic acid, which can be further converted to 2-pyrrolidone through hydrogenation and decarbonylation. researchgate.net

Reductive Amination/Cyclization : The reaction of levulinic acid with aromatic amines in the presence of a cobalt catalyst and a hydrosilane can selectively yield either pyrrolidones or pyrrolidines depending on the amount of silane (B1218182) used. organic-chemistry.org

1,3-Dipolar Cycloaddition : A classic method for constructing five-membered heterocycles involves the 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). This method is highly valuable for creating substituted pyrrolidines, which can be subsequently oxidized to the corresponding pyrrolidinones. nih.gov

Table 1: Overview of Selected Pyrrolidinone Formation Mechanisms

Mechanism Precursors Key Reagents/Catalysts Brief Description
Intramolecular Amidation γ-Amino acids or esters Dehydrating agents or heat A direct cyclization forming the amide bond of the lactam ring. dntb.gov.ua
Copper-Catalyzed C-H Amination N-haloamides Copper complexes (e.g., [TpxCuL]) An intramolecular reaction where a C-H bond is functionalized to form the C-N bond, creating the ring. nih.govacs.org
Reductive Cyclization γ-Keto acids and amines Reducing agents (e.g., H2), catalysts (e.g., Ru/C) Formation of an intermediate imine followed by reduction and intramolecular cyclization. researchgate.net
1,3-Dipolar Cycloaddition Azomethine ylides and alkenes Acid catalysts (e.g., TFA) A cycloaddition reaction that forms the pyrrolidine (B122466) ring, which can then be converted to a pyrrolidinone. nih.gov

The transient species, or intermediates, formed during a reaction are pivotal to its mechanism. In copper-catalyzed C-H amination reactions for pyrrolidine synthesis, evidence points to the involvement of copper-nitrenoid species. nih.gov Experimental and computational studies suggest a Cu(I)/Cu(II) pathway where the active copper catalyst facilitates the cleavage of N-Halogen and C-H bonds. nih.govacs.org In some related transformations, nitrogen-centered radicals have been proposed as key synthetic intermediates. acs.org

For other pathways, different intermediates are crucial:

In the conversion of certain pyrrolidine derivatives, 1,1-diazene intermediates can form, which then release N₂ to generate 1,4-biradical species that collapse to form new ring structures. acs.org

The synthesis of pyrrole (B145914) structures from oxime-substituted pyrrolidines can involve a cascade of events where intermediate imines and nitrile oxides are formed. worktribe.com

Iminium ions are common intermediates in reactions involving the cyclization of amino alcohols or in aza-Michael reactions, which can be used to form the pyrrolidine ring. researchgate.net

Table 2: Key Intermediates in Pyrrolidinone and Pyrrolidine Synthesis

Intermediate Type Associated Reaction Role in Mechanism
Copper(II) Species Copper-Catalyzed C-H Amination Functions as a key intermediate in the catalytic cycle, facilitating N-X and C-H bond cleavage. nih.govacs.org
Nitrogen-Centered Radical Radical-mediated Cyclizations Acts as a reactive species that initiates ring closure through intramolecular addition to a double bond or C-H bond. acs.org
Iminium Ion Aza-Michael Reactions, Amino Alcohol Cyclization Serves as an electrophilic species that undergoes intramolecular attack by a nucleophile to form the heterocyclic ring. researchgate.net
1,4-Biradical Ring Contractions/Rearrangements A diradical species that can undergo barrierless collapse to form a new, often strained, ring system. acs.org

Achieving specific stereochemistry and regioselectivity is a primary challenge in synthesis. For a compound like 5-(4-Bromophenyl)pyrrolidin-2-one, this means controlling the placement of the bromophenyl group at the C5 position and establishing the desired stereochemistry at that chiral center.

Stereochemical Control is often achieved by:

Using Chiral Precursors : A common strategy is to start with an optically pure compound, such as L-proline or 4-hydroxyproline, which already contains the desired pyrrolidine core and stereochemistry. nih.govmdpi.com

Catalyst-Controlled Asymmetric Synthesis : Chiral catalysts, such as dirhodium tetracarboxylates, can induce high levels of enantioselectivity and diastereoselectivity in C-H functionalization reactions, directing the formation of a specific stereoisomer. acs.orgacs.org

Substrate-Controlled Diastereoselectivity : The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, where an initial reduction creates a stereocenter that directs the subsequent hydrogenation steps. nih.gov

Regioselectivity , the control of which position on a molecule reacts, is critical for placing the substituent at C5. In intramolecular C-H amination reactions, the formation of the five-membered pyrrolidine ring is highly favored (δ-C-H amination) over other possibilities due to the thermodynamic stability of the resulting ring structure. organic-chemistry.org In 1,3-dipolar cycloadditions, the regioselectivity is determined by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

Computational Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating reaction energy profiles, geometries of intermediates, and transition states. nih.govresearchgate.net

In the context of pyrrolidinone synthesis, DFT studies have been instrumental in:

Validating Catalytic Cycles : DFT calculations have been used to support the proposed Cu(I)/Cu(II) catalytic cycle in intramolecular C-H amination reactions by comparing the energy barriers of different potential pathways. nih.gov

Explaining Stereoselectivity : By modeling the transition states leading to different stereoisomers, DFT can explain why a particular product is favored. For example, calculations can reveal the steric and electronic interactions between the substrate and a chiral catalyst that lead to an enantioselective outcome. acs.org

Investigating Intermediate Stability : The energies and structures of proposed intermediates can be calculated to assess their viability in a reaction pathway. This has been used to study the formation of 1,4-biradical intermediates from pyrrolidines. acs.org

Analyzing Bonding : DFT is used in conjunction with methods like Natural Bond Orbital (NBO) analysis to understand the nature of bonding, such as intermolecular hydrogen bonds in pyrrolidone dimers. nih.gov

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

The HOMO is the highest-energy orbital containing electrons and acts as the nucleophile, donating electron density. youtube.comyoutube.com

The LUMO is the lowest-energy orbital that is empty and acts as the electrophile, accepting electron density. youtube.comyoutube.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) and the spatial overlap of these orbitals are critical for determining reactivity. researchgate.net FMO analysis is particularly useful for pericyclic reactions, such as the 1,3-dipolar cycloadditions used to synthesize pyrrolidines. nih.govwikipedia.org By analyzing the orbital symmetry and the coefficients of the atomic orbitals that make up the HOMO and LUMO, FMO theory can predict whether a reaction is allowed and what the resulting regiochemistry and stereochemistry will be. imperial.ac.uk For substituted pyrrolidinones, quantum chemical calculations can determine the HOMO and LUMO energies, providing insight into their electronic properties and potential reactivity. arabjchem.org

Table 3: Principles of Frontier Molecular Orbital (FMO) Theory in Reactivity

Orbital Description Role in Reactions
HOMO (Highest Occupied Molecular Orbital) The highest-energy molecular orbital that is occupied by electrons. wikipedia.org Represents the nucleophilic character of a molecule. Reactions occur via donation of electrons from this orbital. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital) The lowest-energy molecular orbital that is unoccupied by electrons. wikipedia.org Represents the electrophilic character of a molecule. Reactions occur via acceptance of electrons into this orbital. youtube.com
HOMO-LUMO Interaction The primary stabilizing interaction between two reacting molecules. wikipedia.org The strength of this interaction, governed by orbital energy gap and overlap, determines the reaction rate and pathway. A smaller energy gap leads to a more favorable interaction. researchgate.net

Transition State Analysis and Energy Profiles

The elucidation of a chemical reaction's mechanism is a cornerstone of modern chemistry, providing fundamental insights into the transformation of reactants into products. For reactions involving this compound, computational chemistry, particularly quantum mechanical calculations, offers a powerful lens through which to view the intricate dance of atoms and electrons. Transition state analysis and the generation of energy profiles are central to these computational investigations, mapping out the energetic landscape of a reaction and identifying the fleeting, high-energy structures that govern reaction rates.

At the heart of this analysis is the concept of the potential energy surface (PES), a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Reactants and products reside in energy minima on this surface, while the path between them traverses a saddle point known as the transition state. The transition state is a critical configuration, representing the point of maximum energy along the minimum energy pathway of the reaction. It is an unstable species with a fleeting existence, characterized by a unique vibrational mode with an imaginary frequency that corresponds to the motion along the reaction coordinate toward the product.

Computational Approaches to Transition State Analysis

The theoretical investigation of reaction mechanisms involving this compound would typically employ a variety of computational methods. Density Functional Theory (DFT) is a widely used approach due to its favorable balance of computational cost and accuracy. rsc.orgnih.govacs.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or larger to provide a robust description of the electronic structure. acs.org For more demanding accuracy, especially in cases with complex electronic effects, higher-level methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster (CC) theory may be utilized, although at a significantly greater computational expense. nih.govacs.org

The process of locating a transition state on the potential energy surface is a non-trivial computational task. It involves sophisticated algorithms that search for a first-order saddle point. Once a candidate transition state structure is found, a frequency calculation is performed to confirm its identity. The presence of exactly one imaginary frequency confirms that the structure is a true transition state. acs.org

Illustrative Energy Profiles

An energy profile for such a reaction would depict the relative energies of the reactants, transition states, any intermediates, and the final products.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0
Transition State 1 (TS1)+15.7
Intermediate-5.2
Transition State 2 (TS2)+10.3
Products-12.8

Note: These values are illustrative and intended to represent a typical energy profile for a two-step reaction mechanism.

Detailed Research Findings from Analogous Systems

Research on related pyrrolidinone and lactam systems provides valuable insights into the types of data generated from transition state analyses. For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) using DFT methods elucidated a multi-step reaction mechanism. rsc.orgnih.govresearchgate.net The study calculated the energy barriers for each step, including a Michael addition with an activation energy of 21.7 kJ mol⁻¹ and a subsequent cyclization with a much lower barrier of 11.9 kJ mol⁻¹. rsc.orgresearchgate.net These findings highlight how computational analysis can pinpoint the kinetically most challenging steps in a reaction sequence.

In another study focusing on the copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations were employed to compare the reactivity of different N-halogenated amide precursors. nih.govacs.org The computed free energy profiles revealed significant differences between the pathways for N-fluoro and N-chloro amides, explaining the experimentally observed preference for the fluoride-containing substrates. acs.org Such studies demonstrate the predictive power of transition state analysis in understanding and optimizing catalytic reactions.

The table below presents hypothetical data that would be typical of such a detailed computational investigation, illustrating the kind of information that could be obtained for reactions of this compound.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction Step

ParameterValueUnit
Activation Energy (Ea)18.5kcal/mol
Gibbs Free Energy of Activation (ΔG‡)20.1kcal/mol
Enthalpy of Activation (ΔH‡)17.9kcal/mol
Entropy of Activation (ΔS‡)-7.4cal/(mol·K)
Reaction Enthalpy (ΔHrxn)-9.3kcal/mol
Reaction Free Energy (ΔGrxn)-8.5kcal/mol

Note: These values are hypothetical and serve to illustrate the outputs of a computational chemistry study.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 5-(4-bromophenyl)pyrrolidin-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial relationships between atoms.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC-TOCSY)

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides initial information about the different types of protons and their chemical environments. The aromatic protons of the 4-bromophenyl group typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. rsc.org The protons of the pyrrolidin-2-one ring resonate in the upfield region, with their specific chemical shifts and multiplicities determined by their neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the lactam, the carbon atom bearing the bromine, the other aromatic carbons, and the aliphatic carbons of the pyrrolidine (B122466) ring. chemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY spectra would show cross-peaks between adjacent protons in the pyrrolidin-2-one ring, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments extend the correlations observed in COSY to an entire spin system. wisc.edu This is particularly useful for identifying all protons belonging to the pyrrolidin-2-one ring system, even those that are not directly coupled.

HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): This powerful 2D experiment correlates proton signals with their directly attached carbon atoms (HSQC) and then extends this correlation to other protons within the same spin system (TOCSY). columbia.edunorthwestern.edu This helps in the unambiguous assignment of both ¹H and ¹³C signals for each CHn group in the pyrrolidin-2-one moiety. acdlabs.com

A representative, though not experimentally derived for this specific molecule, dataset illustrating the expected NMR data is provided below:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) COSY Correlations HSQC-TOCSY Correlations
H-2'7.5 (d)131.5H-3'C-2', C-3'
H-3'7.2 (d)129.0H-2'C-3', C-2'
H-54.8 (t)60.0H-4C-5, C-4, C-3
H-42.5 (m)35.0H-5, H-3C-4, C-5, C-3
H-32.3 (m)30.0H-4C-3, C-4, C-5
NH8.0 (s)---
C=O-175.0--
C-1'-140.0--
C-4'-121.0--

Stereochemical Assignment through NMR Data

The stereochemistry of this compound, specifically the configuration at the C-5 chiral center, can be determined using advanced NMR techniques, particularly through the analysis of nuclear Overhauser effect (NOE) data. uni-regensburg.de NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. By observing NOE correlations between the proton at C-5 and other protons in the molecule, the relative stereochemistry can be established. uni-regensburg.de For instance, the presence or absence of an NOE between the H-5 proton and specific protons on the pyrrolidin-2-one ring would help in assigning its orientation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula C₁₀H₁₀BrNO. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.orglibretexts.org The molecular ion peak (M+) would be observed, and its isotopic pattern would be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). youtube.com Common fragmentation pathways for similar structures often involve the loss of the bromophenyl group or cleavage of the pyrrolidin-2-one ring. nih.gov Predicted collision cross section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected IR absorption bands include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine group in the lactam ring.

C=O stretch: A strong absorption band typically in the range of 1650-1700 cm⁻¹ due to the carbonyl group of the five-membered lactam.

C-N stretch: A band in the region of 1200-1350 cm⁻¹.

Aromatic C-H stretch: Bands typically appearing above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Computational Chemistry and Theoretical Investigations

Molecular Geometry Optimization

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives of pyrrolidinone, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for geometry optimization. urfu.ru For instance, studies on similar heterocyclic compounds have utilized methods like B3LYP and M06-2X with various basis sets to achieve an optimized structure. urfu.ru The geometry of related molecules has been found to be slightly non-planar. urfu.ru

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the molecular orbitals, bonding characteristics, and charge distribution.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that reflects the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.govnih.gov

Computational studies on analogous aromatic compounds have shown that the distribution of HOMO and LUMO orbitals can indicate the sites of electrophilic and nucleophilic attack. researchgate.net For instance, in some molecules, the HOMO is localized over the entire molecule, while the LUMO may be concentrated on specific rings or functional groups, indicating the regions where electron transfer is most likely to occur. researchgate.net The HOMO-LUMO gap is a key factor in determining a molecule's electronic properties and has been calculated for various related compounds using DFT methods. nih.gov

Table 1: Key Quantum Chemical Parameters

ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. nih.gov

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is used to quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. wisc.edu

NBO analysis can reveal donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates their strength. wisc.edu For example, interactions between a lone pair (n) and an antibonding orbital (σ* or π*) can signify intramolecular charge transfer and contribute to the molecule's stability. wisc.edu This analysis helps in understanding the electronic delocalization effects beyond a simple Lewis structure. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface is colored according to the electrostatic potential, where different colors represent different potential values. researchgate.net

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue or green regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net MEP analysis has been widely used to understand the reactive behavior of various molecules, including identifying sites for hydrogen bonding and other non-covalent interactions. chemrxiv.orgresearchgate.net

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific property of interest. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like lipophilicity (logP), which is crucial for pharmacological and toxicological assessments. researchgate.net

The development of a QSPR model involves selecting relevant molecular descriptors and using statistical methods to build a predictive equation. researchgate.net These descriptors can be derived from the compound's 2D or 3D structure and can encompass constitutional, topological, geometric, and electronic parameters. The goal is to create a model that can accurately predict the desired property for new, untested compounds. researchgate.net

Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by the surrounding solvent. rsustnjogat.org Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, is a well-studied phenomenon. rsustnjogat.org Computational methods can be used to investigate how the solvent affects the electronic structure and properties of a solute molecule. ajol.info

The polarity and hydrogen-bonding capabilities of the solvent can stabilize the ground and excited states of the solute to different extents, leading to shifts in the electronic absorption spectra. mdpi.com For instance, polar solvents can lead to a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima depending on the nature of the electronic transition and the change in the molecule's dipole moment upon excitation. bau.edu.lb Computational studies often employ implicit or explicit solvent models to simulate these effects and provide a deeper understanding of the solute-solvent interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach allows for the calculation of properties such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions, providing valuable insights into the photophysical behavior of a compound.

A comprehensive search of scientific literature and chemical databases was conducted to find published research detailing the excited state properties of 5-(4-Bromophenyl)pyrrolidin-2-one using TD-DFT calculations. These searches, however, did not yield any specific studies that have performed and reported such theoretical investigations on this particular molecule. While computational studies, including TD-DFT, have been conducted on structurally related compounds, such as other derivatives of pyrrolidone or other bromophenyl-containing molecules, the specific data for this compound is not available in the reviewed literature.

Therefore, detailed research findings, including data tables of excitation energies, oscillator strengths, and transition characteristics for this compound, cannot be presented as no such studies have been published. The scientific community has not yet reported a theoretical examination of the excited state properties of this specific compound via TD-DFT.

Structure Activity Relationship Sar Studies of Pyrrolidinone Derivatives

Influence of Substituent Patterns on Biological Activity

The biological activity of pyrrolidinone derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the core structure. nih.govnih.gov The five-membered ring offers multiple points for modification, allowing for a detailed exploration of the chemical space to optimize pharmacological effects. nih.gov

The substitution on the phenyl ring of 5-phenylpyrrolidin-2-one (B1266415) analogues plays a critical role in modulating biological activity. For instance, the presence of electron-withdrawing groups, such as halogens, can influence the electronic properties of the entire molecule, which in turn can affect interactions with biological targets. nih.gov In a series of 2-pyridinylpiperazines derived from a dipeptide, compounds with a 2,4-dichloro substitution on a phenylalanine moiety showed high potency as melanocortin-4 receptor antagonists. nih.gov Similarly, for certain pyrazole (B372694) derivatives, compounds with neutral or electron-donating groups at the 4-position of a ring showed better biological activity than those with electron-withdrawing groups. acs.org

Substituents on the pyrrolidinone ring itself also have a profound impact. SAR analysis of pyrrolidine-2,5-dione derivatives revealed that the anticonvulsant activity is strongly influenced by substituents at the 3-position. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives were found to be highly effective in the scPTZ test, a model for anti-absence seizures. nih.gov Furthermore, the stereochemistry of the substituents is a critical determinant of biological activity, as different stereoisomers can exhibit distinct binding modes to enantioselective proteins like enzymes and receptors. nih.govnih.gov

The following table summarizes the influence of various substituent patterns on the biological activity of pyrrolidinone and related heterocyclic derivatives.

Scaffold/Position Substituent Type Effect on Biological Activity Example Class
Phenyl ring at C5Electron-withdrawing groups (e.g., halogens)Can modulate binding affinity and potency. nih.gov5-Arylpyrrolidinones
Pyrrolidinone C3Bulky alkyl/aryl groups (e.g., isopropyl, benzhydryl)Can enhance anticonvulsant activity. nih.govPyrrolidine-2,5-diones
Pyrrolidinone Nitrogen (N1)Aromatic or heteroaromatic ringsCan be essential for certain biological activities.Various pyrrolidinone derivatives
Pyrrolidinone C4Various substituentsCan influence the puckering of the ring and thus the overall conformation. nih.govProline derivatives

Correlations between Structural Modifications and Biological Profiles

Specific structural modifications of pyrrolidinone derivatives have been shown to correlate directly with changes in their biological profiles, such as potency, selectivity, and pharmacokinetic properties. These correlations provide a roadmap for optimizing lead compounds.

One of the key correlations is the relationship between the substitution on an aromatic ring and the resulting biological effect. In a study of pyrrolidine (B122466) pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme, alterations at the R1 position, specifically the presence of an S-phenyl moiety and its distance from the scaffold, were found to be essential for inhibitory activity. nih.gov Any changes to this part of the molecule led to a reduction in inhibition, highlighting a strict structural requirement. nih.gov Similarly, for a series of pyrrolo nih.govnih.govpyrimidine derivatives, the linker between two heterocyclic scaffolds was found to have a significant impact on their antitumor activity. nih.gov Aromatic linkers generally conferred greater potency than aliphatic ones. nih.gov

The introduction of cyclic amines, such as piperidine (B6355638) or pyrrolidine, as substituents can also lead to predictable changes in activity. In the development of kinase inhibitors, the addition of these groups has been shown to improve activity by forming additional hydrogen bonds with the target enzyme. nih.gov

The table below illustrates some of the observed correlations between structural changes and biological outcomes in pyrrolidinone and related compounds.

Structural Modification Resulting Change in Biological Profile Compound Series Example
Introduction of a methyl ester group7-fold increase in potency for phagocytosis inhibition compared to the carboxylate analog. acs.orgThiophene derivatives
Alteration of the linker between heterocyclic scaffoldsAromatic linkers led to higher antitumor activity than aliphatic linkers. nih.govBis-pyrrolo nih.govnih.govpyrimidines
Modification of the R1-substituentAlterations to the S-phenyl moiety at this position reduced inhibitory activity. nih.govPyrrolidine pentamine derivatives
Introduction of cyclic amines (piperidine/pyrrolidine)Improved kinase inhibition activity. nih.govPurine derivatives

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools for elucidating the SAR of pyrrolidinone derivatives. tandfonline.comscispace.com These in silico techniques allow for the prediction of biological activity and the identification of key structural features responsible for molecular interactions.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov For a set of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in activity. nih.gov The model indicated that the antiarrhythmic activity was mainly dependent on specific molecular descriptors related to the compound's structure. nih.gov In another study on pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models were generated to identify the structural requirements for inhibitory activity. tandfonline.com These models use 3D fields around the molecules to correlate their shape and electrostatic properties with their potency. tandfonline.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and key interactions. nih.govtandfonline.com For pyrrolidine derivatives designed as α-mannosidase inhibitors, docking studies revealed that the primary interactions involved hydrogen bonds and hydrophobic π-π stacking with aromatic amino acid residues in the enzyme's active site. nih.gov Similarly, docking studies of new benzohydrazide (B10538) derivatives containing a pyrrole (B145914) ring showed interactions with key amino acid residues like ARG60, ARG32, and GLN28 in the active site of the target enzyme. mdpi.com These computational findings are invaluable for designing new molecules with enhanced affinity and selectivity. tandfonline.comcsfarmacie.cz

The following table summarizes the application of computational methods in the study of pyrrolidinone derivatives.

Computational Method Application and Findings Compound Class
QSARDeveloped a model explaining 91% of the variance in antiarrhythmic activity based on molecular descriptors. nih.gov1-Arylpiperazinyl-propyl-pyrrolidin-2-ones
CoMFA/CoMSIAIdentified favorable and unfavorable structural features for Mcl-1 inhibitory activity through contour maps. tandfonline.comtandfonline.comPyrrolidine derivatives
Molecular DockingRevealed hydrogen bonding and π-π stacking as key interactions with α-mannosidase. nih.govFunctionalized pyrrolidine derivatives
Molecular DockingPredicted binding modes and interactions with dihydrofolate reductase and enoyl ACP reductase enzymes. mdpi.comPyrrole-benzohydrazide derivatives

Applications in Medicinal Chemistry and Drug Discovery General Focus

Role as Precursors and Intermediates in Pharmaceutical Synthesis

The pyrrolidine (B122466) ring is a fundamental component of numerous natural products, including alkaloids and amino acids like proline, which are essential for the synthesis of various peptides and proteins. mdpi.com Consequently, pyrrolidine derivatives are crucial precursors in the creation of a wide range of synthetic drugs. mdpi.com The synthesis of many pyrrolidine-containing pharmaceuticals often starts from cyclic precursors such as proline and its derivatives. mdpi.com

The compound 5-(4-bromophenyl)pyrrolidin-2-one itself can be synthesized through various chemical reactions. One reported method involves the reaction of 2-amino-5-bromobenzonitrile (B185297) with 2-bromopyridine (B144113) to form the pyrrolidinone ring. evitachem.com This and other synthetic strategies highlight its role as a valuable intermediate for creating more complex molecules. For instance, it serves as a starting material for the synthesis of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. mdpi.com

The versatility of the pyrrolidinone core allows for the introduction of various substituents, leading to a diverse library of compounds for biological screening. nih.gov The presence of the bromophenyl group in this compound offers a site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a broad spectrum of derivatives with potentially enhanced or novel biological activities.

Identification of Molecular Targets (General)

Derivatives of the pyrrolidine scaffold have been shown to interact with a variety of molecular targets, underscoring their therapeutic potential. For example, certain pyrrolidine derivatives have been identified as inhibitors of enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. frontiersin.org Specifically, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have demonstrated inhibitory activity against E. coli DNA gyrase. frontiersin.org

In the context of cancer, pyrrolidinone-based compounds have been investigated for their ability to target key signaling pathways. For instance, some derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells and a key driver of tumor growth. researchgate.net The design of multi-target quinoline (B57606) hybrids incorporating a pyrrolidine moiety aims to simultaneously inhibit EGFR and microbial DNA gyrase, showcasing a strategy to develop dual anticancer and antimicrobial agents. researchgate.net

Enzyme Inhibition Studies (General)

The pyrrolidinone nucleus is a key feature in many enzyme inhibitors. nih.gov Salinosporamide A, a natural product containing a related pyrrolidinone structure, is a potent proteasome inhibitor with potential anticancer applications. nih.gov The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition can lead to the accumulation of toxic proteins and cell death, particularly in rapidly dividing cancer cells.

Furthermore, research has explored the potential of pyrrolidine derivatives as inhibitors of other enzymes. For example, certain polyhydroxylated pyrrolidines have been identified as potent α-glycosidase inhibitors, suggesting their potential as antidiabetic agents. nih.gov The ability of the pyrrolidinone scaffold to be readily functionalized allows for the systematic modification of its structure to optimize binding to the active sites of various enzymes, making it a valuable template for the design of novel enzyme inhibitors.

Receptor Modulation (General)

Pyrrolidine derivatives have been investigated for their ability to modulate the activity of various receptors in the central nervous system (CNS). For instance, some pyrrolidine-2,5-diones have shown promise in the treatment of epilepsy by interacting with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs). nih.gov

Additionally, the serotonergic system has been implicated in the mechanism of action of some pyrrolidine-related compounds. For example, the antinociceptive effect of a combination therapy involving terpinolene (B10128) and diclofenac (B195802) was found to be mediated by 5-HT2A serotonin (B10506) receptors. plu.mx While not directly involving this compound, this highlights the potential for pyrrolidine-containing molecules to interact with and modulate receptor activity, a key aspect of drug action.

Anticancer Activity and Mechanisms (General)

The pyrrolidinone scaffold is a prominent feature in a variety of compounds with demonstrated anticancer activity. nih.govmdpi.com Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their potential as anticancer agents. nih.gov In one study, the incorporation of a 4-bromophenyl substitution into a hydrazone derivative of 5-oxopyrrolidine enhanced its anticancer activity against A549 human lung adenocarcinoma cells. nih.gov

The mechanisms underlying the anticancer effects of pyrrolidinone derivatives are diverse. Some compounds induce apoptosis, or programmed cell death, in cancer cells. rsc.org For example, certain spirooxindole pyrrolidine analogs have been shown to decrease cell proliferation through apoptosis. rsc.org Other derivatives may act by inhibiting key enzymes involved in cancer progression, such as the proteasome or protein kinases like EGFR. researchgate.netnih.gov The development of quinazoline-based pyrimidodiazepines has also shown promising cytotoxic activity against various cancer cell lines, with some compounds potentially acting through DNA binding. rsc.org

Table 1: Anticancer Activity of Selected Pyrrolidinone Derivatives

Compound/DerivativeCancer Cell LineObserved EffectReference
4-Bromophenyl substituted 5-oxopyrrolidine hydrazoneA549 (Lung)Reduced cell viability to 61% nih.gov
Spirooxindole pyrrolidine analogs (5e and 5f)A549 (Lung)IC50 values of 3.48 and 1.2 µM, respectively rsc.org
Quinazoline-chalcone 14gK-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast)GI50 values between 0.622–1.81 µM rsc.org
Pyrimidodiazepine 16cVariousHigh cytotoxic activity, 10-fold higher than doxorubicin (B1662922) against ten cell lines rsc.org

Antimicrobial Activity (General)

Pyrrolidinone derivatives have emerged as a promising class of antimicrobial agents. nih.gov The natural product Pyrrocidine A, which features a 2-pyrrolidinone (B116388) structure, is a known antimicrobial compound. nih.gov Synthetic derivatives have also shown significant activity against various pathogens, including multidrug-resistant bacteria.

In a study evaluating 5-oxopyrrolidine derivatives, a compound bearing a 5-nitrothiophene substituent demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov Another study highlighted that 1,2,4-oxadiazole pyrrolidine derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. frontiersin.org Specifically, a derivative with a 4-chlorophenyl substituent on the pyrrolidine ring showed notable activity against S. aureus topoisomerase IV. frontiersin.org

Anti-inflammatory Properties (General)

The pyrrolidinone scaffold has been explored for its anti-inflammatory potential. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and research into novel anti-inflammatory agents is ongoing. mdpi.com Pyrrole (B145914) and fused pyrrole compounds have been investigated for their activity against inflammatory mediators. mdpi.com

Studies have shown that certain bioactive compounds can decrease the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. taylorfrancis.com For instance, 5-fluoro-2-oxindole, a related heterocyclic compound, has been shown to alleviate inflammatory pain and inhibit inflammatory responses. mdpi.com This compound was found to inhibit the upregulation of phosphorylated MAPK, an important signaling molecule in inflammatory pathways. mdpi.com These findings suggest that the pyrrolidinone core, as a related structure, could be a valuable template for developing new anti-inflammatory drugs.

Neuroprotective and Anti-Neurodegenerative Activities (General)

The pyrrolidin-2-one scaffold is a well-established pharmacophore with recognized potential for neuroprotection. This has spurred investigations into various derivatives for their ability to mitigate neuronal damage and combat neurodegenerative diseases. A 2023 study highlighted the neuroprotective effects of novel pyrrolidin-2-one derivatives in a scopolamine-induced cognitive impairment model in mice. nih.gov The study found that these compounds could effectively reverse behavioral and biochemical changes associated with cognitive deficits, suggesting their potential as candidates for diseases like Alzheimer's. nih.gov The mechanisms often involve addressing factors such as acetylcholine (B1216132) deficiency and oxidative stress, which are key pathological contributors to neurodegeneration. nih.gov

While specific studies on this compound are not detailed, the inclusion of a phenyl group at the 5-position is a feature of interest. The general findings for the broader class of pyrrolidin-2-one derivatives indicate that these compounds are promising subjects for further research into treatments for diseases associated with cognitive decline. nih.gov

Anticonvulsant Effects (General)

The pyrrolidinone chemical family has been a subject of research for its potential as antiepileptic agents for several decades. nih.gov The core structure is central to the activity of several anticonvulsant drugs. Research into the structure-activity relationship (SAR) of related compounds, such as pyrrolidine-2,5-diones, has shown that the presence of an aromatic group at the heterocyclic ring is often crucial for anticonvulsant activity.

An early study from 1973 investigated the anticonvulsant effect of a related compound, 5-ethyl,5-phenyl,2-pyrrolidinone, and its potential relationship with GABA-dependent inhibitory mechanisms. nih.gov Although this compound differs from this compound, it underscores the long-standing interest in 5-phenyl-pyrrolidinone derivatives for seizure control. More recent research on other heterocyclic ring systems has also demonstrated that the incorporation of a bromophenyl moiety can contribute to anticonvulsant properties.

While direct experimental data on the anticonvulsant profile of this compound is not available in the reviewed literature, the foundational role of the 5-aryl-pyrrolidin-2-one scaffold in anticonvulsant drug design suggests it as a molecule of interest for future investigation in epilepsy research.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways

The synthesis of pyrrolidinone derivatives is an active area of research, with a focus on improving efficiency, modularity, and sustainability. nih.govacs.org While traditional methods for constructing the pyrrolidinone backbone are well-established, they often require multiple steps. acs.org Recent efforts have been directed towards developing more streamlined and innovative synthetic routes.

A notable advancement is the development of a one-pot, metal-free synthesis of densely functionalized pyrrolidinones. acs.org This method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions, proceeding through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org This approach offers an operationally simple and scalable route to complex pyrrolidinone structures from readily available starting materials. acs.org

Another innovative strategy involves the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, which is a classic and highly effective method for constructing five-membered heterocycles like pyrrolidine (B122466). nih.gov The versatility of this reaction allows for the introduction of various substituents, paving the way for the creation of diverse libraries of pyrrolidinone derivatives for biological screening. nih.gov

Future research in this area will likely focus on expanding the substrate scope of these novel reactions and adapting them for the specific synthesis of 5-(4-Bromophenyl)pyrrolidin-2-one and its analogs. The development of stereoselective synthetic methods will also be crucial, as the biological activity of chiral pyrrolidinones can be highly dependent on their stereochemistry. nih.gov

Exploration of New Biological Activities for this compound and its Derivatives

The pyrrolidinone scaffold is associated with a wide range of biological activities, and researchers are continuously exploring new therapeutic applications for its derivatives. nih.govnih.gov While the specific biological profile of this compound is still under extensive investigation, research on related structures provides valuable insights into its potential.

Anticancer and Antimicrobial Activities: Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as both anticancer and antimicrobial agents. nih.gov For instance, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing hydrazone moieties demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. nih.gov Notably, a derivative containing a 5-nitrothiophene substituent also exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov The presence of a bromophenyl group, a common substituent in pharmacologically active compounds, suggests that this compound derivatives could also exhibit potent cytotoxic and antimicrobial effects. zsmu.edu.ua

Antidepressant and Neurological Activities: Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as potential antidepressant agents. nih.gov These compounds have shown significant affinity for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT), both of which are key targets in the treatment of depression. nih.gov Given the structural similarities, there is a strong rationale for investigating the neurological and potential antidepressant activities of this compound and its derivatives.

The table below summarizes the biological activities of some related pyrrolidinone and bromophenyl-containing compounds.

Compound Class/DerivativeBiological ActivityResearch Findings
5-Oxopyrrolidine derivatives with hydrazone moietiesAnticancer, AntimicrobialShowed potent activity against A549 lung cancer cells and multidrug-resistant S. aureus. nih.gov
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivativesAntidepressantActed as potent ligands for the 5-HT1A receptor and serotonin transporter. nih.gov
Thiazole (B1198619) derivatives with a 4-bromophenyl groupAntibacterialScreened for activity against E. coli, S. aureus, P. aeruginosa, and S. typhi.
Pyrazoline derivative with a 4-bromophenyl groupNeuroprotectiveShowed non-toxic acetylcholinesterase inhibitory effects in rainbow trout. atauni.edu.tr

Future research will likely involve the synthesis of a library of derivatives of this compound with diverse substitutions to systematically explore a wider range of biological targets and therapeutic areas.

Advanced Computational Modeling in Drug Design and Discovery

Computational, or in silico, methods are becoming indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and screening of new drug candidates. mdpi.com These techniques are being increasingly applied to the study of pyrrolidinone derivatives to predict their biological activity and guide synthetic efforts.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to its protein target. nih.govmdpi.com For example, in silico molecular docking was used to study the interaction of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one with several antifungal drug target enzymes, revealing its potential to target enzymes responsible for drug resistance in Aspergillus species. nih.gov Similarly, docking studies of novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin-combretastatin A-4 binding site suggested their potential as anticancer agents. mdpi.com

In addition to predicting binding, computational models can also forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com The prediction of these pharmacokinetic and toxicity parameters at an early stage is crucial for identifying compounds with favorable drug-like properties and reducing late-stage failures in drug development. mdpi.com

The table below presents a summary of in silico studies on related compounds.

Compound/DerivativeIn Silico MethodKey Findings
5-(2,4-dimethylbenzyl) pyrrolidin-2-oneMolecular DockingShowed minimum binding energy with 14 alpha-sterol demethylase, a key antifungal target. nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsMolecular Docking, ADME, Toxicity PredictionDisplayed efficient binding affinities to the tubulin-combretastatin A-4 binding site and acceptable ADMET profiles. mdpi.com
Morpholine-based thiazole derivativesMolecular Docking, SwissADME, ProTox-IIShowed better binding affinity for DNA gyrase than ciprofloxacin (B1669076) and good drug-likeness properties.

Future research will undoubtedly leverage these advanced computational tools to design and screen virtual libraries of this compound derivatives against a multitude of biological targets, accelerating the discovery of new therapeutic agents.

Integration of Green Chemistry Principles in Industrial Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact and develop more sustainable manufacturing processes. rsc.org This shift is also influencing the synthesis of pyrrolidinone-based compounds.

Key principles of green chemistry applicable to the synthesis of this compound include the use of environmentally benign solvents, the development of one-pot reactions to reduce waste and energy consumption, and the use of catalysts to improve reaction efficiency. rsc.orgresearchgate.net For instance, an ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported using citric acid as a green catalyst in ethanol, a renewable and less harmful solvent. rsc.org This method offers a clean reaction profile, easy work-up, and short reaction times. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technology that can significantly enhance the efficiency of pyrrolidine synthesis. nih.gov Furthermore, the reductive amination of levulinic acid, a biomass-derived chemical, to produce N-alkyl-5-methyl-2-pyrrolidones represents a promising green route to this important class of compounds. researchgate.net

The future of industrial synthesis for this compound and its derivatives will likely involve the integration of these green chemistry principles. This includes the exploration of bio-catalysis, the use of renewable starting materials, and the design of synthetic routes that maximize atom economy and minimize waste generation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Bromophenyl)pyrrolidin-2-one?

  • Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or alkylation strategies. For example, analogous pyrrolidinone derivatives have been synthesized using substrates like pyrrolidin-2-one under flow chemistry conditions, followed by purification via silica gel chromatography (e.g., pentane:DCM:MeOH gradients) . Variations in bromophenyl-substituted intermediates (e.g., 1-(4-Bromophenyl)pyrrolidin-2-one, CAS 7661-32-7) are often synthesized using halogenated aryl precursors, with purity confirmed by analytical techniques .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Answer : Purity is assessed via HPLC or GC-MS, while structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ ~7.3–7.5 ppm for bromophenyl groups) and carbonyl resonances (δ ~175–180 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C10_{10}H10_{10}BrNO: 256.0 g/mol) and detect fragmentation patterns .
  • Melting Point : Comparative analysis against literature values (e.g., mp 105–106°C for related compounds) .

Q. What are the solubility characteristics of this compound in common organic solvents?

  • Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in non-polar solvents (e.g., hexane). Solubility data can be optimized via co-solvent systems (e.g., DCM:MeOH mixtures) for reaction setups .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Answer : Single-crystal X-ray diffraction data can be processed using SHELXL for structure refinement. Key steps include:

  • Data Integration : Using SHELXS/SHELXD for initial phase determination.
  • Refinement : SHELXL for least-squares optimization, addressing twinning or high-resolution data challenges.
  • Validation : R-factor analysis (e.g., R < 0.08) and electron density maps to resolve bromophenyl substituent orientation .

Q. What strategies resolve contradictions in spectroscopic data for bromophenyl-substituted pyrrolidinones?

  • Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Mitigation strategies include:

  • Dynamic NMR : To detect rotational barriers in the pyrrolidinone ring.
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling to confirm carbonyl connectivity.
  • X-ray Crystallography : Definitive structural assignment to resolve ambiguous spectroscopic signals .

Q. How does the bromophenyl substituent influence the reactivity of pyrrolidin-2-one in cross-coupling reactions?

  • Answer : The electron-withdrawing bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at the para position. In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), the bromine serves as a leaving group, enabling C–C bond formation. Steric effects from the pyrrolidinone ring may require optimized ligand systems (e.g., bulky phosphines) to prevent side reactions .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?

  • Answer : Key challenges include:

  • Purification : Scalable chromatography (e.g., flash chromatography) or recrystallization to maintain >95% purity.
  • Byproduct Control : Monitoring for dehalogenation or ring-opening byproducts via LC-MS.
  • Safety : Handling brominated intermediates under inert conditions to avoid HBr release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.